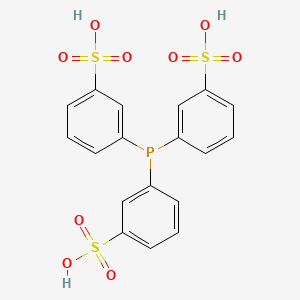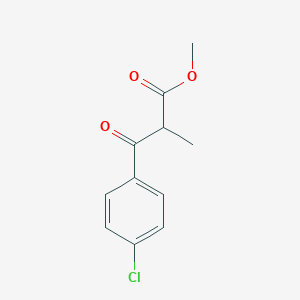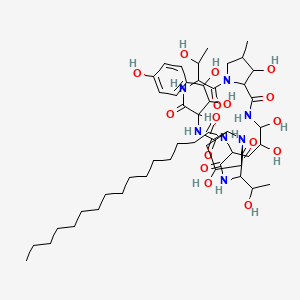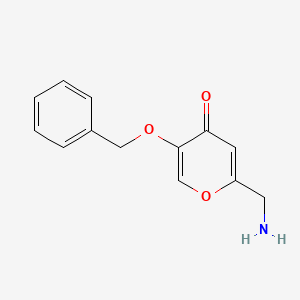
2-(aminomethyl)-5-phenylmethoxypyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(aminomethyl)-5-phenylmethoxypyran-4-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyran-4-one core with an aminomethyl group at the 2-position and a benzyloxy group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-5-phenylmethoxypyran-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-chloromethyl-5-hydroxy-4H-pyran-4-one with secondary amines . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-5-phenylmethoxypyran-4-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-(aminomethyl)-5-phenylmethoxypyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(aminomethyl)-5-phenylmethoxypyran-4-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation . The exact molecular targets and pathways are still under investigation, but its ability to selectively affect cancer cells while being minimally cytotoxic to normal cells is of significant interest.
Comparison with Similar Compounds
Similar Compounds
Benzopyran-4-one derivatives: These compounds share the pyran-4-one core and have been studied for their biological activities.
Isoxazole hybrids: These compounds combine the pyran-4-one structure with isoxazole, enhancing their antiproliferative and anti-inflammatory properties.
Uniqueness
2-(aminomethyl)-5-phenylmethoxypyran-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to selectively induce apoptosis in cancer cells while being safe for normal cells highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C13H13NO3 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(aminomethyl)-5-phenylmethoxypyran-4-one |
InChI |
InChI=1S/C13H13NO3/c14-7-11-6-12(15)13(9-16-11)17-8-10-4-2-1-3-5-10/h1-6,9H,7-8,14H2 |
InChI Key |
CNWWNLNRJOUVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=COC(=CC2=O)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
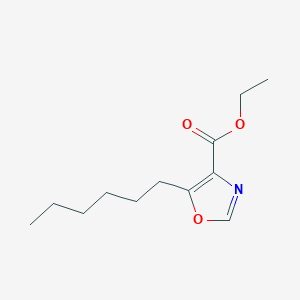

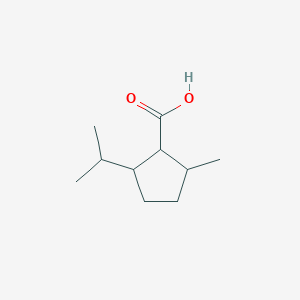


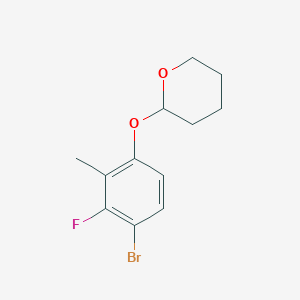
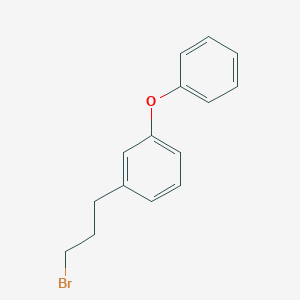
![2-Thiazolemethanol, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B8695852.png)
